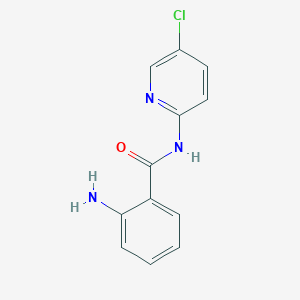

2-amino-N-(5-chloropyridin-2-yl)benzamide

Vue d'ensemble

Description

2-amino-N-(5-chloropyridin-2-yl)benzamide is an organic compound with the molecular formula C12H10ClN3O It is a derivative of benzamide, where the amide nitrogen is substituted with a 5-chloropyridin-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 2-amino-benzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following structural characteristics:

- Molecular Formula : C12H10ClN3O

- Functional Groups : Contains an amino group (-NH2), a chloropyridinyl group, and a benzamide backbone.

The presence of these functional groups contributes to its reactivity and interaction with biological targets, making it a valuable compound for research.

Medicinal Chemistry

Anticoagulant Activity :

2-Amino-N-(5-chloropyridin-2-yl)benzamide has been identified as a potential inhibitor of factor Xa, a key enzyme in the coagulation cascade. In vitro studies have demonstrated its effectiveness in inhibiting factor Xa activity, suggesting its potential use in developing new anticoagulant therapies for thromboembolic disorders.

Antimicrobial Properties :

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in treating infections .

Anticancer Activity :

The compound has also been investigated for its anticancer properties. Studies have reported cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction. The presence of the chloropyridinyl group may enhance its activity against cancer cells .

Biological Research

Enzyme Inhibition Studies :

The compound's mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This characteristic makes it useful for studying enzyme inhibition and protein interactions in biological systems.

Structure-Activity Relationship Studies :

Research into structure-activity relationships (SAR) has provided insights into how modifications to the compound's structure affect its biological activity. This information is crucial for designing more effective derivatives with enhanced therapeutic profiles .

Antiviral Activity

A study highlighted the potential of substituted benzamides, including this compound, as inhibitors of human adenovirus (HAdV). Certain analogues exhibited high selectivity indexes and low cytotoxicity, suggesting that structural modifications could enhance antiviral efficacy while minimizing toxicity .

Toxicological Assessments

Toxicological evaluations have shown varying degrees of cytotoxicity among derivatives. For example, one derivative demonstrated an IC50 value of 0.27 μM against HAdV with acceptable safety margins for further in vivo studies.

Bioavailability Studies

Research into the bioavailability of related compounds has been conducted using various animal models to assess their absorption and metabolism within biological systems. These studies are critical for determining the therapeutic potential of these compounds .

Mécanisme D'action

The mechanism of action of 2-amino-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-5-chloropyridine: A simpler analog with similar structural features but lacking the benzamide moiety.

N-(5-chloropyridin-2-yl)benzamide: Similar structure but without the amino group on the benzamide ring.

Uniqueness

2-amino-N-(5-chloropyridin-2-yl)benzamide is unique due to the presence of both the amino group and the 5-chloropyridin-2-yl moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-amino-N-(5-chloropyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C₁₁H₈ClN₃O

- Molecular Weight: 233.66 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating enzyme activities and receptor interactions. This compound may exhibit the following mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits against various conditions.

- Receptor Modulation: It may activate certain receptors that trigger beneficial cellular responses, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. The presence of the chloropyridine group enhances its interaction with microbial targets.

| Microbial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

Studies have shown that compounds with similar structures exhibit potent antibacterial and antifungal activities, suggesting that modifications in the benzamide structure can enhance efficacy against various microbial strains .

Antitumor Activity

The compound also shows promise as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF-7 (Breast) | 8.3 |

| A549 (Lung) | 12.0 |

In vitro experiments have demonstrated that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A comparative study on benzamide derivatives highlighted the significant antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The study revealed that structural modifications could enhance antimicrobial potency . -

Antitumor Efficacy:

In a recent study focusing on various benzamide derivatives, it was found that this compound exhibited considerable cytotoxicity against cancer cell lines, with an IC50 value lower than many existing chemotherapeutics . -

Mechanistic Insights:

Further investigations into its mechanism revealed that the compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Propriétés

IUPAC Name |

2-amino-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPZZANVLDNJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.